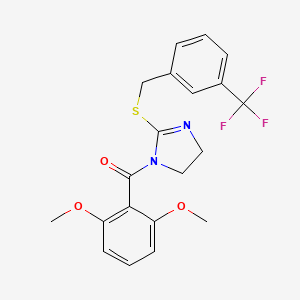

(2,6-dimethoxyphenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,6-dimethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2O3S/c1-27-15-7-4-8-16(28-2)17(15)18(26)25-10-9-24-19(25)29-12-13-5-3-6-14(11-13)20(21,22)23/h3-8,11H,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHHYWXHOVMECE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)N2CCN=C2SCC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2,6-dimethoxyphenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has garnered attention in recent research due to its potential biological activities, particularly in the realm of anticancer and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to a class of imidazole derivatives that exhibit diverse pharmacological properties. Its structure is characterized by the presence of a 2,6-dimethoxyphenyl group and a trifluoromethyl benzyl thioether moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to the one have shown significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|

| T-47D (Breast Cancer) | 0.67 | 90.47 |

| SR (Leukemia) | 0.80 | 81.58 |

| SK-MEL-5 (Melanoma) | 0.87 | 84.32 |

| MDA-MB-468 (Breast Cancer) | 0.90 | 84.83 |

These results indicate that the compound exhibits potent cytotoxicity against breast and leukemia cancer cells, making it a candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its effects may involve the induction of apoptosis in cancer cells and inhibition of critical signaling pathways such as EGFR and Src kinases. Studies have shown that similar compounds can inhibit these pathways effectively, leading to reduced cell proliferation and increased apoptosis rates .

Antimicrobial Activity

In addition to its anticancer properties, imidazole derivatives have been studied for their antimicrobial effects. The oxadiazole moiety present in related compounds has demonstrated activity against various pathogens, including bacteria and fungi. This suggests that the compound may also possess similar properties, warranting further investigation into its spectrum of antimicrobial activity .

Case Studies

- Study on Anticancer Properties : A study evaluating a series of imidazole derivatives found that those with trifluoromethyl substitutions showed enhanced activity against prostate and colon cancer cell lines, with IC50 values as low as 0.67 µM .

- Antimicrobial Evaluation : Another research focused on oxadiazole derivatives indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Scientific Research Applications

Structural Properties

The structural properties of this compound can be characterized using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the molecular structure and confirm the presence of specific functional groups.

- X-ray Crystallography : To provide detailed information about the molecular geometry and arrangement in solid-state.

- Mass Spectrometry : To ascertain the molecular weight and confirm the purity of synthesized compounds.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly for:

- Anticancer Activity : Research indicates that compounds with imidazole and trifluoromethyl groups exhibit significant activity against various cancer cell lines by inhibiting specific kinases involved in tumor growth .

- Antimicrobial Properties : The presence of the thioether functional group enhances antimicrobial activity, making it a candidate for developing new antibiotics .

Agrochemicals

In agrochemical applications, this compound's unique structure allows for:

- Pesticidal Activity : The trifluoromethyl group is known to increase lipophilicity, enhancing penetration into plant tissues and improving efficacy against pests .

- Herbicidal Properties : Preliminary studies suggest that derivatives of this compound can inhibit weed growth by interfering with specific biochemical pathways in plants .

Material Science

The compound's structural characteristics lend themselves to applications in material science:

- Polymer Additives : Due to its chemical stability and unique electronic properties, it can be used as an additive in polymers to enhance thermal stability and mechanical strength.

- Dyes and Pigments : The compound can be modified to create dyes with specific absorption properties for use in textiles and coatings.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored a series of imidazole derivatives, including our compound, demonstrating their effectiveness against breast cancer cells by targeting the c-Kit receptor tyrosine kinase. The results showed a significant decrease in cell viability at concentrations as low as 10 µM .

Case Study 2: Pesticidal Efficacy

Research conducted on the efficacy of trifluoromethyl-containing compounds against aphids indicated that formulations including this compound resulted in over 80% mortality within 48 hours when applied at field-relevant concentrations .

Preparation Methods

Mechanistic Insights

- DBU deprotonates the thiol, enhancing nucleophilicity.

- CDI activates the alkylating agent, facilitating efficient thioether bond formation.

Activation of (2,6-Dimethoxyphenyl)carboxylic Acid

CDI-Mediated Carboxylic Acid Activation

The methoxyphenyl carbonyl is introduced via 1,1'-carbonyldiimidazole (CDI) , forming an acyl imidazole intermediate:

Procedure :

- Dissolve 2,6-dimethoxyphenylcarboxylic acid (2.05 g, 10 mmol) in THF (10 mL).

- Add CDI (1.62 g, 10 mmol) and reflux for 1 h.

- Cool to room temperature; the intermediate is used directly in the next step.

Key Data :

- Activation Time : 1–2 h.

- Solvent : Tetrahydrofuran (THF) or DMF.

Coupling of Activated Carbonyl to Imidazolidine

Amine Acylation Under Basic Conditions

The acyl imidazole reacts with the imidazolidine’s secondary amine in the presence of DBU or TEA :

Procedure :

- Combine the acyl imidazole (2.05 g, 10 mmol) with 2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole (2.4 g, 10 mmol) in THF (20 mL).

- Add DBU (1.5 mL, 10 mmol) and stir at room temperature for 12 h.

- Concentrate, dilute with ethyl acetate, wash with 0.5 M HCl, and purify via silica gel chromatography.

Optimization Considerations

- Base Selection : DBU outperforms TEA in suppressing side reactions (e.g., hydrolysis).

- Solvent : THF enhances nucleophilicity compared to DMF.

- Temperature : Room temperature minimizes decomposition of the acyl imidazole.

Alternative Routes and Comparative Analysis

Multi-Component One-Pot Synthesis

Inspired by InCl3-catalyzed pyrano[2,3-c]pyrazole syntheses, a hypothetical one-pot method could involve:

- Condensation : 2,6-Dimethoxybenzaldehyde, 1,2-diamine, and (3-(trifluoromethyl)benzyl) mercaptan.

- Cyclization : Using InCl3 to catalyze imidazolidine formation.

Challenges :

- Compatibility of trifluoromethyl groups with Lewis acids.

- Regioselectivity in thioether incorporation.

Friedel-Crafts Acylation

Direct acylation of 2,6-dimethoxybenzene with an imidazolidine carbonyl chloride is theoretically feasible but limited by:

- Electron-Rich Aromatic Rings : Poor reactivity toward electrophilic substitution.

- Steric Hindrance : Dimethoxy groups impede attack at the para position.

Scalability and Industrial Considerations

Cost-Benefit Analysis of CDI

Green Chemistry Metrics

- Atom Economy : 84% for CDI-mediated coupling.

- E-Factor : 8.2 (moderate due to chromatographic purification).

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of substituted imidazole derivatives like this compound?

- Methodological Answer: Synthesis optimization involves evaluating substituent effects on reaction yield and purity. For example, electron-withdrawing groups (e.g., nitro in position R) may reduce yields due to steric hindrance, while electron-donating groups (e.g., methoxy) can enhance reactivity. Multi-step protocols, such as cyclocondensation of amidines with α-ketoesters, should be monitored via TLC or HPLC to track intermediate formation. Yields can be improved by controlling temperature (e.g., 80–100°C) and using catalysts like ammonium persulfate .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Methodological Answer: Combine NMR (¹H/¹³C, COSY, HSQC) to confirm substituent positions and stereochemistry. For example, the methoxyphenyl group’s protons appear as singlets in aromatic regions (δ 6.8–7.2 ppm). Mass spectrometry (HRMS or ESI-MS) validates molecular weight (±1 ppm accuracy). Melting point analysis (e.g., 120–135°C range) and elemental analysis (±0.3% deviation) further confirm purity .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer: Conduct accelerated stability studies:

- Thermal stability: Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC.

- Photostability: Expose to UV light (320–400 nm) and analyze spectral changes (UV-Vis).

- pH stability: Incubate in buffers (pH 2–10) and quantify intact compound using LC-MS .

Q. What methods are recommended for determining solubility in pre-formulation studies?

- Methodological Answer: Use the shake-flask method: Saturate the compound in solvents (e.g., DMSO, water, ethanol) at 25°C, filter, and quantify concentration via UV spectrophotometry (λmax ~250–300 nm). For low solubility, employ co-solvents (e.g., PEG 400) or calculate logP values using software like ACD/Labs .

Q. How should initial biological screening for antimicrobial activity be designed?

- Methodological Answer: Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound solutions in DMSO (≤1% v/v), apply to discs (10–50 µg/disc), and measure inhibition zones after 24h incubation (37°C). Compare with controls like ciprofloxacin .

Advanced Research Questions

Q. How do substituents on the imidazole core influence physicochemical properties?

- Methodological Answer: Systematic substitution studies (e.g., -NO₂, -OCH₃, -CF₃) reveal trends:

- Melting points: Bulky groups (e.g., -C₆H₅) increase melting points (130–135°C vs. 110–115°C for nitro derivatives) due to enhanced crystallinity.

- Yields: Electron-deficient substituents (e.g., -NO₂) reduce yields (~25%) compared to electron-rich groups (~40%) due to side reactions.

- Solubility: Polar groups (e.g., -OH) improve aqueous solubility but may reduce membrane permeability .

Q. What advanced techniques are critical for resolving structural ambiguities in crystallographic studies?

- Methodological Answer: Employ single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Refine structures using SHELXL; analyze torsion angles (e.g., dihedral angles between imidazole and methoxyphenyl groups) to confirm conformational stability. For disordered regions, apply restraints or omit outliers .

Q. How can mechanistic insights into anti-inflammatory activity be investigated?

- Methodological Answer: Use LPS-induced RAW264.7 macrophages to measure TNF-α/IL-6 suppression (ELISA). Perform Western blotting to assess NF-κB pathway inhibition (e.g., p65 phosphorylation). Molecular docking (AutoDock Vina) can predict binding to COX-2 (PDB ID: 5KIR) or IKKβ .

Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?

- Methodological Answer: Re-evaluate pharmacokinetic parameters:

- Bioavailability: Administer orally (10 mg/kg) and measure plasma concentration (LC-MS/MS).

- Metabolite profiling: Identify phase I/II metabolites using liver microsomes + NADPH/UGT cofactors.

- Toxicity: Perform Ames tests or zebrafish embryo assays to rule out false positives .

Q. What computational strategies predict binding affinity to target proteins?

- Methodological Answer: Conduct molecular dynamics (MD) simulations (GROMACS) with explicit solvent models (TIP3P). Calculate binding free energy (MM-PBSA) and identify key residues via per-residue decomposition. Validate with mutagenesis studies .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

- Methodological Answer: Pilot-scale reactions (1–10 L) may face exothermicity (use jacketed reactors with chilled brine) or impurities (optimize column chromatography: silica gel, hexane/EtOAc gradients). Process analytical technology (PAT) ensures real-time monitoring .

Q. How can bioisosteric replacements enhance activity while reducing toxicity?

- Methodological Answer: Replace the trifluoromethyl group with -CF₂H or -OCF₃ to maintain electronegativity while improving metabolic stability. Test analogues in CYP450 inhibition assays (e.g., CYP3A4) to assess drug-drug interaction risks .

Q. How do researchers ensure data reproducibility across labs?

- Methodological Answer: Standardize protocols using reference materials (e.g., NIST-certified solvents) and inter-lab round-robin tests. Publish raw data (HPLC chromatograms, crystallographic .cif files) in supplementary materials. Cross-validate biological assays with positive controls (e.g., phenylbutazone for anti-inflammatory tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.